2H-2-Ethyl Candesartan

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737917 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-02-2 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

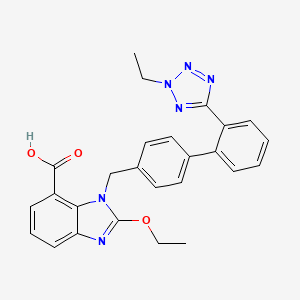

Foundational & Exploratory

2H-2-Ethyl Candesartan chemical structure and IUPAC name

This technical guide details the structural characterization, formation mechanism, and analytical profiling of 2H-2-Ethyl Candesartan , a critical process-related impurity in the synthesis of the antihypertensive drug Candesartan Cilexetil.

Structural Elucidation & Impurity Profiling in Angiotensin II Receptor Blockers[1]

Executive Summary

2H-2-Ethyl Candesartan (CAS: 1246819-02-2) represents the N2-ethylated derivative of the active metabolite Candesartan.[1][2][3] In the context of pharmaceutical development (CMC), it is frequently monitored as a degradation product or process impurity (often designated as Impurity F in the context of the cilexetil ester).[1] Its presence highlights a failure in regioselective control during the alkylation steps or unintended side reactions involving the tetrazole pharmacophore.

This guide provides a definitive structural analysis, delineates the thermodynamic drivers of its formation (N2 vs. N1 alkylation), and establishes a self-validating analytical framework for its detection.[1]

Part 1: Chemical Identity and Structural Architecture

The core pharmacophore of Candesartan relies on a 5-substituted tetrazole ring. This ring exhibits annular tautomerism (1H- and 2H- forms).[1] While the active drug exists in equilibrium, the introduction of an alkyl group (ethyl) "locks" the tautomer, creating distinct regioisomers.[1]

1.1 Nomenclature and Identifiers

| Parameter | Data |

| Common Name | 2H-2-Ethyl Candesartan (Acid form) |

| Systematic IUPAC Name | 2-ethoxy-1-({4-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid |

| CAS Number | 1246819-02-2 |

| Molecular Formula | C₂₆H₂₄N₆O₃ |

| Molecular Weight | 468.51 g/mol |

| Related Pharmacopeial Impurity | Candesartan Cilexetil Impurity F (The cilexetil ester of the above acid) |

1.2 Structural Connectivity

The distinguishing feature of this molecule is the ethyl group covalently bonded to the nitrogen at position 2 of the tetrazole ring. This is distinct from the N1-ethyl isomer, which is sterically more congested due to the proximity of the orth-biphenyl linkage.

-

Core Scaffold: Benzimidazole linked to a biphenyl system.[4][5][6]

-

Critical Modification: Ethyl substitution on the tetrazole

.

Part 2: Mechanism of Formation (Regioselectivity)[1]

The formation of 2H-2-Ethyl Candesartan is a classic case of ambident nucleophile alkylation .[1] The tetrazole anion can react at either the N1 or N2 position.

2.1 Thermodynamic vs. Kinetic Control[1]

-

N2-Alkylation (Thermodynamic Product): The N2-isomer is generally more stable than the N1-isomer due to reduced steric repulsion between the alkyl group and the bulky biphenyl substituent at the C5 position.[1]

-

N1-Alkylation (Kinetic Product): Often favored by proximity effects in specific solvent cages or with specific counter-ions, but usually the minor product in simple alkylations.[1]

2.2 Impurity Genesis Pathway

This impurity typically arises if the trityl protection group (used to mask the tetrazole during synthesis) is lost prematurely in the presence of an ethylating agent (e.g., Ethyl Iodide used to install the 2-ethoxy group on the benzimidazole), or via cross-reactivity during the cilexetil esterification if ethyl-containing byproducts are generated.[1]

Figure 1: Regioselective Alkylation Pathway The following diagram illustrates the bifurcation point where the tetrazole anion yields either the N1 or N2 impurity.

Caption: Mechanistic bifurcation of tetrazole alkylation. Path B (N2 attack) is thermodynamically favored, leading to the 2H-2-Ethyl impurity.[1]

Part 3: Analytical Profiling & Detection Protocol

Differentiation between the N1 and N2 isomers is critical for regulatory compliance (ICH Q3A/B). The N2-isomer (2H-2-Ethyl) typically elutes later than the N1-isomer on reverse-phase columns due to the lower polarity of the 2,5-disubstituted tetrazole system compared to the 1,5-system.[1]

3.1 HPLC Method Parameters (Standardized)

This protocol is designed to resolve the ethylated impurities from the parent API.[1]

| Parameter | Condition |

| Column | C18 End-capped (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |

| Gradient | 0-5 min (30% B); 5-25 min (30% -> 80% B); 25-30 min (Hold 80% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzimidazole absorption) |

| Retention Time (RT) | Candesartan (~12 min) < 2H-2-Ethyl (~18 min) |

3.2 Synthesis of Reference Standard (Protocol)

To validate the analytical method, a reference standard of 2H-2-Ethyl Candesartan must be synthesized.[1]

Reagents: Candesartan (Acid), Ethyl Iodide, Potassium Carbonate (

-

Dissolution: Dissolve 1.0 eq of Candesartan in DMF (10 volumes).

-

Base Addition: Add 2.5 eq of anhydrous

. Stir at ambient temperature for 30 minutes to generate the tetrazolate anion. -

Alkylation: Add 1.1 eq of Ethyl Iodide dropwise.

-

Reaction: Stir at 40°C for 4-6 hours. Monitor via TLC/HPLC.

-

Note: This will produce a mixture of N1 and N2 isomers.[7]

-

-

Work-up: Quench with water, extract with Ethyl Acetate.

-

Purification: The isomers must be separated via Flash Column Chromatography (Silica gel).

-

Characterization: Confirm structure via 1H-NMR. The N-Ethyl quartet for the N2-isomer typically appears upfield relative to the N1-isomer due to shielding effects.[1]

Part 4: Regulatory & Toxicological Context

4.1 ICH Classification

Under ICH Q3A(R2), 2H-2-Ethyl Candesartan is classified as a Process-Related Impurity .[1]

-

Reporting Threshold: >0.05%

-

Identification Threshold: >0.10%

-

Qualification Threshold: >0.15%[8]

4.2 Structural Alert Assessment

While alkylated tetrazoles are not part of the "Cohort of Concern" (like nitrosamines), the modification of the pharmacophore renders the molecule inactive as an Angiotensin Receptor Blocker (ARB).[1] The loss of the acidic proton on the tetrazole eliminates the ionic interaction required for the AT1 receptor binding pocket. Therefore, it is considered a non-toxic, non-efficacious impurity, but strict limits are enforced to ensure potency of the drug product.

References

-

European Pharmacopoeia (Ph.[8] Eur.) 10.0 .[8] Candesartan Cilexetil Monograph. Impurity F. [1][8]

-

PubChem . Compound Summary: 2H-2-Ethyl Candesartan Cilexetil.[1][3][9] National Library of Medicine. [1]

-

BenchChem Technical Support . Regioselectivity of Tetrazole Alkylation. (2025).

-

LGC Standards . Candesartan Impurity Profiling.

-

U.S. Pharmacopeia (USP) . Candesartan Cilexetil Related Compound F. [1]

Sources

- 1. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate | C35H38N6O6 | CID 58852610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-2-Ethyl Candesartan | 1246819-02-2 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. venkatasailifesciences.com [venkatasailifesciences.com]

- 6. pharmaceresearch.com [pharmaceresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. edqm.eu [edqm.eu]

- 9. 2H-2-Ethyl Candesartan Cilexetil | CAS 914613-36-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-Depth Technical Guide to 2H-2-Ethyl Candesartan (CAS No. 914613-36-8): Formation, Analysis, and Toxicological Considerations

This technical guide provides a comprehensive overview of 2H-2-Ethyl Candesartan, a known impurity of the angiotensin II receptor blocker, Candesartan Cilexetil. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Candesartan Cilexetil. We will delve into the chemical identity of this impurity, its probable formation pathways, a detailed analytical methodology for its detection and quantification, and a discussion on its potential pharmacological and toxicological significance.

Introduction: The Significance of Impurity Profiling in Candesartan Cilexetil

Candesartan Cilexetil is a widely prescribed prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, Candesartan.[1] Candesartan is a selective AT1 subtype angiotensin II receptor antagonist, indicated for the treatment of hypertension and heart failure.[1] As with any active pharmaceutical ingredient (API), the purity of Candesartan Cilexetil is paramount to its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[2][3]

2H-2-Ethyl Candesartan, also known as Candesartan Cilexetil EP Impurity F, is a process-related impurity that requires careful monitoring.[4] The presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect or pose a direct toxicological risk.[3] A thorough understanding of the impurity profile of an API is therefore a critical aspect of drug development and manufacturing, ensuring patient safety and product quality.

Chemical Profile of 2H-2-Ethyl Candesartan

2H-2-Ethyl Candesartan is a structural isomer of the N-1 ethylated impurity of Candesartan. The key structural feature is the presence of an ethyl group on the nitrogen at the 2-position of the tetrazole ring.

| Identifier | Value |

| Chemical Name | 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate |

| CAS Number | 914613-36-8 |

| Molecular Formula | C35H38N6O6 |

| Molecular Weight | 638.71 g/mol |

| Synonyms | Candesartan Cilexetil EP Impurity F, Candesartan Cilexetil N2-Ethyl Impurity |

Formation Pathway: An Exploration of Intermolecular Alkylation

The formation of N-ethylated impurities of Candesartan Cilexetil, including the 2H-2-ethyl isomer, is not a result of a direct synthetic step but rather a consequence of a side reaction. Research suggests that these impurities can be formed during the deprotection of trityl candesartan cilexetil or during the purification of the final API.[5]

The proposed mechanism involves an intermolecular N-alkylation where the ethoxy group of one Candesartan Cilexetil molecule acts as the ethylating agent for the tetrazole ring of another molecule.[5] This reaction can lead to the formation of both N-1 and N-2 ethylated isomers. The acidic conditions sometimes employed during the final steps of synthesis can facilitate this reaction.[5]

Below is a conceptual diagram illustrating the proposed formation of 2H-2-Ethyl Candesartan from Candesartan Cilexetil.

Caption: Proposed formation of 2H-2-Ethyl Candesartan via intermolecular ethylation.

This understanding of the formation mechanism is critical for process optimization. By carefully controlling reaction conditions such as temperature, pH, and purification methods, the formation of this and other related impurities can be minimized.

Analytical Methodology: A Validated UPLC Protocol

The accurate quantification of 2H-2-Ethyl Candesartan and other impurities is essential for ensuring the quality of Candesartan Cilexetil. A validated Ultra-High-Performance Liquid Chromatography (UPLC) method provides the necessary sensitivity, specificity, and resolution for this purpose. The following protocol is based on established and validated methods for the separation of Candesartan Cilexetil impurities.[6][7]

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| System | Waters Acquity UPLC system or equivalent |

| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric acid) |

| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 15.0 | |

| 18.0 | |

| 20.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detector Wavelength | 254 nm |

| Injection Volume | 2 µL |

| Run Time | 20 minutes |

Preparation of Solutions

-

Diluent: Acetonitrile and water in a 1:1 ratio.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of 2H-2-Ethyl Candesartan reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve a suitable amount of the Candesartan Cilexetil test sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

Experimental Workflow

The following diagram outlines the key steps in the analytical workflow for the quantification of 2H-2-Ethyl Candesartan.

Caption: UPLC analytical workflow for impurity quantification.

System Suitability and Validation

This method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Pharmacological and Toxicological Considerations

Currently, there is a lack of specific pharmacological and toxicological data for 2H-2-Ethyl Candesartan in the public domain. However, the control of any impurity is a critical aspect of drug safety. The potential risks associated with impurities can range from reduced efficacy of the drug product to direct toxicity.[3]

The recent focus on nitrosamine impurities in sartan medications has highlighted the potential for process-related impurities to have significant toxicological implications, including genotoxicity.[8][9] While 2H-2-Ethyl Candesartan is not a nitrosamine, the presence of an alkylated tetrazole ring warrants a careful toxicological assessment. Regulatory guidelines, such as ICH M7, provide a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[10]

In the absence of specific data for 2H-2-Ethyl Candesartan, a precautionary approach should be taken. This involves:

-

Controlling the impurity to the lowest reasonably achievable levels through process optimization.

-

Performing a toxicological risk assessment based on structure-activity relationships (SAR) and available data on related N-alkylated tetrazole compounds.

-

Adhering to the qualification thresholds for impurities outlined in regulatory guidelines such as ICH Q3A/B.[2]

The following diagram illustrates the relationship between the API, its impurities, and the overarching regulatory and safety considerations.

Caption: Interplay of API, impurities, and quality/safety assessments.

Conclusion

References

- Vertex AI Search Result 1. (Provides general information on 2H-2-Ethyl Candesartan Cilexetil).

-

A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product . PubMed. [Link]

- CANDESARTAN CILEXETIL Candesartanum cilexetili. European Pharmacopoeia.

-

A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product . NIH. [Link]

- NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. LOCKSS.

-

Identification, synthesis and structural determination of some impurities of candesartan cilexetil . ResearchGate. [Link]

- Nitrosamine Contamination of Sartans – Actions taken by the EDQM. EDQM, Council of Europe.

- Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Co

-

Nitrosamine impurities . European Medicines Agency (EMA). [Link]

-

Guidance for Industry - Q3A Impurities in New Drug Substances . FDA. [Link]

-

Lessons learnt from presence of N-nitrosamine impurities in sartan medicines . European Medicines Agency (EMA). [Link]

- The antihypertensive drugs and contamination with carcinogenic nitrosamines. Via Medica Journals.

- Nitrosamine impurities in specific medicines. European Medicines Agency (EMA).

- A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. GSC Biological and Pharmaceutical Sciences.

-

ANDAs: Impurities in Drug Products . FDA. [Link]

Sources

- 1. One moment, please... [iajpr.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. edqm.eu [edqm.eu]

- 5. researchgate.net [researchgate.net]

- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 7. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 8. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. edqm.eu [edqm.eu]

Technical Guide: 2H-2-Ethyl Candesartan vs. Candesartan Cilexetil

Structural Divergence, Synthetic Origins, and Analytical Control[1][2][3][4][5]

Executive Summary

In the development of Angiotensin II Receptor Blockers (ARBs), the purity of the prodrug Candesartan Cilexetil is critical for safety and efficacy.[1][2][3][4][5] A specific, high-risk impurity profile involves alkylated derivatives that structurally mimic the Active Pharmaceutical Ingredient (API) but possess distinct pharmacological and toxicological properties.[1][2][3][4][5]

This guide provides an in-depth technical analysis comparing Candesartan Cilexetil (the target prodrug) with 2H-2-Ethyl Candesartan Cilexetil (commonly identified as EP Impurity F).[1][2][3][4][5] The core distinction lies in the regiochemistry of the tetrazole ring : while the API retains a free (or tautomeric) tetrazole nitrogen essential for receptor binding and eventual hydrolysis, the 2H-2-Ethyl impurity features a permanent ethyl alkylation at the N2 position, rendering it pharmacologically distinct and chemically stable against the desired metabolic activation.[1][2][3][4][5]

Part 1: Structural Elucidation & Regiochemistry[3][4][5]

The fundamental difference between the two molecules is not in the benzimidazole core or the cilexetil ester moiety, but in the substitution pattern of the tetrazole ring.[1][2][5]

1. Candesartan Cilexetil (API)[1][2][3][4][5][6]

-

IUPAC Name: (RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-1H-benzimidazole-7-carboxylate.[1][2][3][4][5]

-

Core Feature: The tetrazole ring exists as a free acid equivalent (pKa ~6).[2][3][4][5] It exhibits annular tautomerism between the 1H- and 2H- positions.[1][2][3][4][5] This acidity is crucial; in vivo, the cilexetil group is hydrolyzed to release Candesartan, where the tetrazole anion interacts with the AT1 receptor.[1][2][5]

2. 2H-2-Ethyl Candesartan Cilexetil (Impurity F)[1][2][3][4][5][8]

-

Identity: The N2-ethylated derivative of the API.[1][2][3][4][5]

-

Core Feature: The tetrazole nitrogen at position 2 is covalently bonded to an ethyl group.[1][2][5] This "locks" the tautomer into the 2H-form and removes the acidic proton.[1][2][3][4][5]

-

Consequence: The loss of the acidic proton significantly increases lipophilicity and prevents the formation of the active tetrazolate anion, likely abolishing affinity for the AT1 receptor while creating a stable, lipophilic impurity that is difficult to purge.[1][2][5]

Table 1: Comparative Physicochemical Profile[3][4][5]

| Feature | Candesartan Cilexetil (API) | 2H-2-Ethyl Candesartan (Impurity F) |

| Tetrazole State | Free (NH), Acidic, Tautomeric | Alkylated (N-Et), Neutral, Fixed |

| Cilexetil Moiety | Present (Ester) | Present (Ester) |

| pKa (Tetrazole) | ~6.0 (Acidic) | N/A (No acidic proton on ring) |

| Hydrophobicity | Moderate (LogP ~6.[1][2][3][4][5][10]5) | High (LogP > 7.0 due to ethyl cap) |

| H-Bond Donor | Yes (Tetrazole NH) | No |

| Regulatory Status | Active Prodrug | EP Specified Impurity F |

Part 2: Synthetic Origins & Causality[1][2][3][4][5]

The formation of 2H-2-Ethyl Candesartan is a classic example of competitive alkylation in nitrogen-rich heterocycles.[1][2][3][4][5]

The Mechanism of Impurity Formation

The synthesis of Candesartan Cilexetil typically involves the tritylation (protection) of the tetrazole ring to prevent unwanted reactions.[1][2][3][4][5] However, if the protection is compromised or if alkylation steps (intended for the benzimidazole ethoxy group) interact with the tetrazole, impurities arise.[1][2][3][4][5]

Specific Pathway to Impurity F:

-

Source of Ethyl Group: The ethyl group usually originates from the use of Ethyl halides (e.g., Ethyl Iodide) used to install the ethoxy group on the benzimidazole ring, or from Ethanol participating in unintended alkylation under acidic catalysis (less common for N-alkylation, more for esters).[1][2][3][4][5]

-

Regioselectivity Failure: Tetrazoles are ambident nucleophiles.[1][2][5] If the trityl protecting group is lost prematurely (detritylation) in the presence of an alkylating agent, the N2 nitrogen of the tetrazole—being the most nucleophilic site—will attack the ethyl electrophile.[1][2][3][4][5]

-

Result: Formation of the thermodynamically stable 2H-ethyl isomer (Impurity F) alongside the 1H-isomer (less stable).[1][2][3][4][5]

Visualization: Impurity Formation Pathway[1][2][3][4][5]

Figure 1: Bifurcation of the synthetic pathway showing how the presence of reactive ethyl sources during the free-tetrazole stage leads to the irreversible formation of Impurity F.[1][2][3][4][5]

Part 3: Analytical Differentiation (HPLC Protocol)

Distinguishing the API from Impurity F requires a method capable of resolving the highly lipophilic N-ethyl derivative from the parent ester.[1][2][3][4][5]

Chromatographic Logic[3][4][5]

-

Retention Time Shift: Because Impurity F lacks the acidic tetrazole proton, it cannot ionize at neutral or slightly acidic pH.[1][2][5] This makes it significantly more hydrophobic than Candesartan Cilexetil.[1][2][5]

-

Elution Order: In Reverse Phase (RP-HPLC), Impurity F will elute after Candesartan Cilexetil (Relative Retention Time > 1.0).[1][2][3][4][5]

Recommended Protocol (Based on EP/USP Methods)

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection.[1][2][3][4][5]

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., L1 packing).[1][2][3][4][5]

-

Mobile Phase A: Phosphate Buffer (pH 3.[1][2][3][4][5]0) + Acetonitrile (55:45 v/v).[2][3][4]

-

Mobile Phase B: Phosphate Buffer (pH 3.0) + Acetonitrile (10:90 v/v).[2][3][4]

-

Gradient:

-

Detection: UV at 254 nm (Benzimidazole absorption).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Table 2: Expected Analytical Parameters

| Compound | Relative Retention Time (RRT) | Key Identifier |

| Candesartan Cilexetil | 1.00 | Main Peak |

| Impurity F (2H-Ethyl) | ~1.2 - 1.4 | Late eluter, sharp peak shape (no tailing from acidic proton) |

| Impurity B (Ethyl Ester) | ~0.8 - 0.9 | Elutes earlier (smaller ester group than cilexetil) |

Part 4: Regulatory & Safety Implications[2][3][4][5]

ICH Q3A/Q3B Context

Under International Council for Harmonisation (ICH) guidelines, Impurity F is a specified degradation product/impurity .[1][2][3][4][5]

-

Reporting Threshold: > 0.05% (or 0.10% depending on dose).

-

Qualification: Because the N-ethylation fundamentally alters the molecule's ability to bind the AT1 receptor (likely rendering it inactive) and changes its metabolic profile (cannot generate the active metabolite), it must be strictly controlled.[1][2][3][4][5]

-

Genotoxicity: While typical alkylated sartans are not always genotoxic, the "sartan" class has been under scrutiny for nitrosamine formation.[1][2][5] However, 2H-2-Ethyl Candesartan itself is generally considered a standard organic impurity, not a mutagenic impurity (unlike azido impurities), provided no nitrosating agents were used.[1][2][3][4][5]

Control Strategy

To ensure the absence of 2H-2-Ethyl Candesartan:

-

Reagent Purity: Ensure ethylating agents (used for the benzimidazole ethoxy group) are completely removed before the tetrazole deprotection step.[1][2][3][4][5]

-

Scavengers: Use amine scavengers if residual ethyl halides are suspected during the final cilexetil coupling.[1][2][5]

-

Crystallization: The high lipophilicity difference allows for purification via crystallization from polar solvents (e.g., Methanol/Water mixtures), where the non-polar Impurity F will remain in the mother liquor or precipitate differently depending on the solvent system.[1][2][3][4][5]

References

-

European Pharmacopoeia (Ph.[1][2][3][4][5] Eur.) . Candesartan Cilexetil Monograph 2573. Strasbourg, France: EDQM.[1][2] (Defines Impurity F as 2H-2-Ethyl Candesartan Cilexetil).[1][2][3][4][5][8][10] [Link][1][2][3][4][5]

-

PubChem . Compound Summary: 2H-2-Ethyl Candesartan Cilexetil (CAS 914613-36-8).[1][2][3][4][5][8][9] National Library of Medicine.[1][2][4] [Link][1][2][3][4][5]

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][2][4][5] [Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. 2H-2-Ethyl Candesartan Cilexetil | LGC Standards [lgcstandards.com]

- 3. 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil | C33H34N6O6 | CID 71315580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate | C35H38N6O6 | CID 58852610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. usbio.net [usbio.net]

- 9. 2H-2-Ethyl Candesartan Cilexetil | CAS 914613-36-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Identification and Control of Candesartan Cilexetil EP Impurity F

This guide outlines the technical strategy for the identification, mechanistic understanding, and control of Candesartan Cilexetil EP Impurity F , a critical process-related impurity defined by the European Pharmacopoeia (EP).[1][2]

Executive Summary & Target Profile

In the development of Angiotensin II Receptor Blockers (ARBs), the tetrazole ring's integrity is a Critical Quality Attribute (CQA).[1] Impurity F represents a specific regioisomeric alkylation of the tetrazole ring, distinct from the active pharmaceutical ingredient (API) and its other related substances.[1]

For analytical scientists, the challenge lies not just in detection, but in the regio-specific differentiation between Impurity F (N2-ethyl isomer) and Impurity E (N1-ethyl isomer), as they share identical molecular weights and similar fragmentation patterns.[1][2]

Target Analyte Profile

| Attribute | Specification |

| Common Name | Candesartan Cilexetil EP Impurity F |

| EP Designation | Impurity F (Monograph 2573) |

| Chemical Name | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate |

| CAS Number | 914613-36-8 |

| Molecular Formula | |

| Molecular Weight | 638.71 g/mol |

| Structural Feature | N2-Ethyl substitution on the tetrazole ring (Critical Differentiator) |

| EP RRT | ~2.0 (Relative to Candesartan Cilexetil) |

Mechanistic Origin & Formation Pathways

Understanding the origin of Impurity F requires analyzing the alkylation dynamics of the tetrazole ring.[1] The tetrazole moiety is an ambident nucleophile.[1] In the presence of alkylating agents (such as ethyl halides used to install the 2-ethoxy group on the benzimidazole core), the tetrazole nitrogen can undergo unwanted alkylation.[1][2]

While the N1-position is sterically hindered in certain conformations, the N2-position is often the thermodynamically favored site for alkylation in neutral or basic conditions, leading to the formation of Impurity F.[1][2]

Diagram 1: Regioselective Impurity Formation

This pathway illustrates the divergence between the desired API pathway and the side-reaction leading to Impurity F.[1]

Caption: Mechanistic divergence showing the formation of N2-ethylated Impurity F competing with the standard API synthesis.

Analytical Strategy: Identification & Control

The European Pharmacopoeia (EP) mandates strict control of Impurity F with a limit of 0.2% .[1][2] The high lipophilicity of Impurity F (due to the capping of the polar N-H bond with an ethyl group) results in a significantly longer retention time compared to the API.[1]

HPLC Method (EP Standard)

To ensure compliance, the following chromatographic conditions are validated for the separation of Impurity F from the API and the N1-isomer (Impurity E).

-

Column: C18 End-capped (e.g., Waters XBridge or BEH Shield RP18),

mm, -

Gradient Profile:

-

Detection: UV at 254 nm.[3]

-

System Suitability: Resolution (

) > 2.0 between critical pairs.

Structural Elucidation (Orthogonal Confirmation)

Reliance on RRT alone is insufficient during method development.[1][2] Definitive identification requires MS and NMR.

Mass Spectrometry (LC-MS/MS)[1][2]

-

Ionization: ESI Positive Mode.

-

Observed Mass:

Da.[1][2] -

Fragmentation:

-

Loss of the cilexetil moiety (cyclohexyl carbonate) is the primary fragmentation pathway.[1]

-

Differentiation from Impurity E is difficult via MS alone as they are isobaric.

-

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the N1 vs. N2 regioisomers.[1]

-

NMR (500 MHz, DMSO-

-

Impurity F (N2-Ethyl): The methylene protons (

) of the N2-ethyl group typically resonate as a quartet downfield (approx.[1][2] -

Impurity E (N1-Ethyl): The N1-methylene protons typically resonate upfield (approx.[1][2]

4.3 - 4.5 ppm) due to shielding effects from the adjacent biphenyl system.[1][2]

-

- NMR: The tetrazole carbon signal shifts significantly between N1 and N2 substitution, providing a definitive confirmation.

Diagram 2: Analytical Identification Workflow

This decision tree guides the analyst through the confirmation process.[1]

Caption: Analytical decision tree for confirming the identity of Impurity F using orthogonal MS and NMR data.

Regulatory Limits & Control Strategy

According to the European Pharmacopoeia Monograph 2573, Impurity F is a specified impurity .[1]

-

Acceptance Limit: NMT 0.2%.

-

Correction Factor: Impurity F has a response factor similar to the API (approx 1.0) at 254 nm, but specific method validation should confirm if a Relative Response Factor (RRF) correction is needed.

-

Control Strategy:

-

Raw Material Control: Audit the starting material (trityl candesartan or cilexetil reagents) for ethylated contaminants.[1]

-

Process Optimization: Ensure strict anhydrous conditions if ethyl halides are used in previous steps to prevent competitive alkylation.

-

Purification: Impurity F is significantly more lipophilic than Candesartan Cilexetil. It can be effectively purged using recrystallization solvents that solubilize the lipophilic impurities (e.g., alcohols) while precipitating the API.[1]

-

References

-

European Directorate for the Quality of Medicines (EDQM). Candesartan Cilexetil Monograph 2573.[1] European Pharmacopoeia (Ph.[1][2] Eur.) 10th Edition. Available at: [Link][1][2]

-

National Institutes of Health (NIH). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities.[1][2] PubMed Central. Available at: [Link]

Sources

Molecular weight and formula of 2H-2-Ethyl Candesartan

The following technical guide provides an in-depth analysis of 2H-2-Ethyl Candesartan , a critical process-related impurity in the synthesis and stability profiling of the antihypertensive drug Candesartan.

Classification: Process-Related Impurity / Degradant Context: Angiotensin II Receptor Blocker (ARB) Development[1]

Executive Summary & Chemical Identity

2H-2-Ethyl Candesartan is the N-ethylated derivative of the active moiety Candesartan.[1] It is formed primarily through the alkylation of the tetrazole ring at the N2 position.[1] In drug development, distinguishing this specific regioisomer from its N1-counterpart and the ethylated prodrug (Candesartan Cilexetil Impurity F) is a critical quality attribute (CQA) required by ICH Q3A/B guidelines.[1]

Core Physicochemical Data[1][2]

| Parameter | Specification |

| Common Name | 2H-2-Ethyl Candesartan |

| Chemical Name | 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid |

| Molecular Formula | C₂₆H₂₄N₆O₃ |

| Molecular Weight | 468.51 g/mol |

| CAS Number | 1246819-02-2 (Acid form) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa | ~3.8 (Carboxylic acid), ~6.0 (Tetrazole influence) |

CRITICAL DISTINCTION: Researchers must not confuse this compound with 2H-2-Ethyl Candesartan Cilexetil (CAS: 914613-36-8, MW: 638.71), which is the ethylated prodrug ester often listed as EP Impurity F [1, 2].[1] The data below focuses on the active acid impurity .

Structural Analysis & Formation Mechanism

The formation of 2H-2-Ethyl Candesartan is governed by the tautomeric nature of the tetrazole ring.[1] The tetrazole moiety exists in equilibrium between 1H- and 2H- tautomers.[1] During synthesis (specifically alkylation steps) or stability testing involving ethanolic solvents, the N2 position is often nucleophilically favored due to steric factors, though N1-alkylation also occurs.[1]

Mechanistic Pathway (Alkylation)

The following diagram illustrates the divergent alkylation pathways that generate the N2-ethyl (Target) and N1-ethyl (Isomer) impurities.[1]

Figure 1: Divergent alkylation of the Candesartan tetrazole ring yielding N1 and N2 ethyl impurities.[1]

Analytical Characterization Protocol

Accurate quantification requires separating the 2H-2-Ethyl isomer from the 1H-1-Ethyl isomer.[1] Standard C18 columns often struggle with this regio-selectivity without optimized pH control.[1]

Recommended HPLC Method (Reverse Phase)

This protocol is designed to validate the presence of 2H-2-Ethyl Candesartan in API batches.[1]

System: HPLC with PDA/UV Detector Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) Wavelength: 254 nm (Tetrazole absorption max) Flow Rate: 1.0 mL/min Temperature: 25°C[1]

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to suppress ionization of the carboxyl group, improving retention).[1]

-

Solvent B: Acetonitrile (ACN).[1]

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Phase Description |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 20.0 | 10 | 90 | Elution of non-polars |

| 25.0 | 10 | 90 | Wash |

| 26.0 | 90 | 10 | Re-equilibration |[1]

Elution Order Logic:

-

Candesartan (Acid): Elutes first (Most polar).[1]

-

1H-1-Ethyl Candesartan: Elutes intermediate (N1 substitution increases lipophilicity but less than N2).[1]

-

2H-2-Ethyl Candesartan: Elutes last among the acids (N2 substitution typically results in a more "extended" dipole and higher interaction with C18 stationary phases).[1]

Synthesis & Causality in Drug Development

Why does this impurity appear?

-

Solvent Interaction: The most common source is the interaction of the Candesartan active moiety with Ethanol during crystallization or formulation steps.[1] Under acidic conditions (often used to deprotect the trityl group), trace ethanol can act as an alkylating agent.[1]

-

Ester Hydrolysis: If Candesartan Cilexetil (the prodrug) degrades, it releases Candesartan.[1][2] If this occurs in the presence of ethylating byproducts, the 2H-2-Ethyl impurity forms.[1]

-

Regulatory Impact: Under ICH Q3A, any impurity >0.10% must be identified and characterized.[1] Because the N2-ethyl derivative blocks the tetrazole proton (essential for receptor binding), this molecule is likely pharmacologically inactive , representing a loss of potency.[1]

Comparative Impurity Profile

To assist in peak identification, the following table contrasts the target molecule with related cilexetil impurities.

| Compound | Common Code | Formula | MW (Da) | Key Differentiator |

| 2H-2-Ethyl Candesartan | Target | C₂₆H₂₄N₆O₃ | 468.51 | Acid form.[1][3] N2-ethylated. |

| Candesartan Cilexetil | API (Prodrug) | C₃₃H₃₄N₆O₆ | 610.66 | Contains Cilexetil ester.[1][4][5][6] |

| 2H-2-Ethyl Candesartan Cilexetil | EP Impurity F | C₃₅H₃₈N₆O₆ | 638.71 | Ethylated Prodrug.[1] |

| Candesartan N1-Ethyl | Isomer | C₂₆H₂₄N₆O₃ | 468.51 | Elutes differently; N1-ethylated.[1][7] |

References

-

National Institutes of Health (NIH) - PubChem. 2H-2-Ethyl Candesartan Cilexetil (Impurity F) Data.[1][4] Available at: [Link][1][4]

-

Pharmaffiliates. Candesartan Impurities Standards & Isotopes. Available at: [Link][1]

-

Veeprho. Candesartan N1-Ethyl Impurity Data. Available at: [Link][1]

Sources

- 1. 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil | C33H34N6O6 | CID 71315580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate | C35H38N6O6 | CID 58852610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Strategic Control of Tetrazole N-Alkylation Impurities in Sartan Synthesis

Topic: Tetrazole Ring Alkylation Impurities in Sartans Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of Angiotensin II Receptor Blockers (ARBs), or "sartans," the tetrazole ring represents both the critical pharmacophore and the primary source of regiochemical instability.[1] While the free tetrazole (NH) is required for biological activity in drugs like Losartan and Valsartan, the synthesis of ester prodrugs (e.g., Candesartan Cilexetil, Olmesartan Medoxomil) or the assembly of the biphenyl scaffold introduces a critical risk: unwanted N-alkylation of the tetrazole ring.

This guide dissects the mechanistic origins of N1- versus N2-alkylation impurities, provides a self-validating framework for their suppression, and establishes authoritative analytical protocols for their differentiation.

The Mechanistic Core: N1 vs. N2 Regioselectivity[2][3][4]

The 5-substituted 1H-tetrazole moiety exists in a tautomeric equilibrium between the 1H- and 2H-forms.[2] In solution, the 2H-tautomer generally predominates due to electronic stabilization. However, upon deprotonation, the resulting tetrazolate anion (

The Regiochemistry of Impurity Formation

The formation of alkylation impurities is governed by the interplay between steric hindrance and electronic control :

-

N2-Alkylation (Thermodynamic/Steric Favorability): The N2 position is generally less sterically hindered by the bulky substituent at the C5 position (the biphenyl moiety in sartans). Consequently, reaction with alkyl halides (e.g., cilexetil chloride, trityl chloride) preferentially occurs at N2. This is often the desired pathway for protective groups (Trityl) or prodrug moieties.

-

N1-Alkylation (Kinetic/Polarity Driven): The N1 position, being adjacent to the C5-carbon, is sterically crowded. However, N1-alkylation can be promoted by:

-

Solvent Effects: High dielectric polar aprotic solvents (DMSO, DMF) can solvate the cation, leaving the N1 site more reactive in specific tight ion-pair scenarios.

-

Small Electrophiles: Methyl or ethyl groups (often present as impurities in reagents) can access the N1 site more easily than bulky prodrug moieties.

-

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway leading to the desired product versus the critical N-alkyl impurities.

Caption: Bifurcation of tetrazole alkylation. N2 attack is sterically favored, while N1 attack generates the difficult-to-remove impurity.

Case Study: The "Prodrug Problem" in Sartans

The most frequent occurrence of tetrazole alkylation impurities is during the synthesis of ester prodrugs.

Scenario: Candesartan Cilexetil Synthesis

In this process, the carboxylic acid of Candesartan is alkylated with 1-iodoethyl cyclohexyl carbonate (cilexetil iodide) to form the prodrug.

-

The Conflict: The reaction requires a base to deprotonate the carboxylic acid (

). However, the tetrazole ( -

The Impurity: Without protection, the cilexetil group alkylates the tetrazole ring, forming N-cilexetil candesartan impurities (both N1 and N2 isomers).

-

Standard Solution: The tetrazole is typically protected with a Trityl (Triphenylmethyl) group.

-

Risk Point: If the trityl protection is incomplete or falls off prematurely (acidic conditions), the free tetrazole is exposed to the alkylating agent, generating the N-alkyl impurity.

-

Table 1: Common Tetrazole Alkylation Impurities in Sartans

| Drug Substance | Alkylating Step | Primary Impurity ID | Mechanism of Formation |

| Candesartan Cilexetil | Esterification with Cilexetil Halide | N2-Cilexetil Candesartan (and N1 isomer) | Reaction of unprotected tetrazole with cilexetil reagent. |

| Olmesartan Medoxomil | Esterification with Medoxomil Halide | N-Medoxomil Olmesartan | Competitive alkylation of tetrazole vs. carboxylate. |

| Valsartan | Benzylation of Valine moiety | N-Benzyl Tetrazole | If tetrazole is formed before benzylation (rare route) or via benzyl halide carryover. |

| General Sartans | Methylation (Process Contamination) | N1/N2-Methyl Tetrazole | Reaction with methyl halides (impurities in solvents/reagents). |

Control Strategies: A Self-Validating Protocol

To ensure process integrity, the following control strategy must be implemented. This approach relies on regioselective protection and phase transfer catalysis .

Strategy A: The Trityl Shield (Steric Lock)

The most robust method to prevent N-alkylation impurities is to lock the tetrazole in the N2-trityl form.

-

Protocol: React the sartan precursor with Trityl Chloride (Trt-Cl) and Triethylamine (TEA) in Dichloromethane (DCM).

-

Validation: The bulky Trityl group exclusively protects the N2 position due to extreme steric hindrance at N1.

-

Critical Check: Monitor the disappearance of the free tetrazole NH signal in proton NMR (

ppm broad) before proceeding to the esterification step.

Strategy B: Phase Transfer Catalysis (PTC)

When alkylating the carboxylic acid (e.g., for prodrugs) in the presence of a protected tetrazole, use PTC to enhance the nucleophilicity of the carboxylate over any residual deprotected tetrazole.

-

System:

/ Acetone / Tetrabutylammonium Bromide (TBAB). -

Mechanism: The soft cation (

) pairs with the carboxylate, pulling it into the organic phase for reaction, while the harder tetrazolate anion (if formed) remains less reactive or sequestered.

Analytical Characterization: Distinguishing N1 vs. N2

Distinguishing regioisomers is the most challenging analytical aspect. Reliance on retention time alone is insufficient; structural confirmation via NMR is required.

Nuclear Magnetic Resonance (NMR) Rules

The chemical shift of the tetrazole ring carbon (C5) and the N-alkyl alpha protons are definitive markers.

-

Rule 1 (C5 Carbon Shift): In

C NMR, the C5 carbon of the N2-isomer is typically deshielded (downfield) compared to the N1-isomer.-

N2-Isomer C5:

-

N1-Isomer C5:

-

-

Rule 2 (Proton Shift): The protons on the alkyl group attached directly to the nitrogen often show distinct splitting and shifts.

-

N2-Alkyl: Often appears as a cleaner signal (less coupling to the biphenyl system).

-

N1-Alkyl: May show broadening or distinct shifts due to proximity to the biphenyl ring's magnetic anisotropy.

-

HPLC Separation Behavior

In Reverse-Phase HPLC (C18 column, Acidic Mobile Phase):

-

N1-Isomers: Generally more polar (elute earlier). The N1-substitution disrupts the dipole vector less effectively than N2, resulting in a higher net dipole moment and greater interaction with the aqueous phase.

-

N2-Isomers: Generally less polar (elute later).

Analytical Workflow Diagram

Caption: Analytical decision tree for isolating and confirming tetrazole regioisomers.

Experimental Protocol: Regioselective Differentiation

Objective: To synthesize and characterize the N1 and N2 methyl impurities of a standard Sartan (e.g., Valsartan) for use as Reference Standards.

Reagents:

-

Valsartan (Free Acid)

-

Methyl Iodide (MeI)

-

Potassium Carbonate (

)[2] -

DMF (Dimethylformamide)

Procedure:

-

Dissolution: Dissolve Valsartan (1.0 eq) in DMF (10 volumes).

-

Base Addition: Add

(2.5 eq). Stir at -

Alkylation: Add MeI (1.1 eq) dropwise. Note: MeI is a small electrophile and will produce a mixture of N1 and N2 isomers, ideal for generating impurity standards.

-

Workup: After 2 hours, quench with water and extract with Ethyl Acetate.

-

Separation:

-

Elute with a gradient of Hexane:Ethyl Acetate.

-

Observation: The N2-methyl isomer (less polar) will elute first in normal phase (silica), while the N1-methyl isomer (more polar) will elute second. Note: This is opposite to Reverse Phase HPLC order.

-

Characterization:

-

Analyze both fractions via

NMR.[2] -

Validation: Confirm the N2 fraction has a tetrazole quaternary carbon signal at

. Confirm the N1 fraction has the signal at

-

References

-

Regioselectivity of Tetrazole Alkylation: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[3][4][5] New Journal of Chemistry, 2022, 46, 21085-21091.[5]

-

Candesartan Impurity Profiling: Dams, I., et al. "Identification, synthesis and structural determination of some impurities of candesartan cilexetil." Journal of Pharmaceutical and Biomedical Analysis, 2011.

-

NMR differentiation of Tetrazole Isomers: Begtrup, M., et al. "NMR Spectra of Tetrazoles."[6] Progress in Nuclear Magnetic Resonance Spectroscopy. Note: This is a foundational text establishing the C5 shift rule.

-

BenchChem Technical Guide: "Regioselectivity of Tetrazole Alkylation: Troubleshooting & Optimization."

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2H-2-Ethyl Candesartan Cilexetil (USP Related Compound F / EP Impurity F)

The following technical guide details the pharmacopeial status, formation mechanism, and analytical control of 2H-2-Ethyl Candesartan Cilexetil (commonly referred to as 2H-2-Ethyl Candesartan in impurity profiling contexts).

Executive Summary & Identity

2H-2-Ethyl Candesartan Cilexetil is a specified impurity arising during the synthesis and stability storage of Candesartan Cilexetil. It represents the N-ethylation of the tetrazole ring at the N-2 position.

This impurity is critical due to its structural similarity to the active pharmaceutical ingredient (API) and its formation via a unique intermolecular ethyl transfer mechanism. It is pharmacopeially regulated by both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) .

Chemical Identity

| Attribute | Detail |

| Common Name | 2H-2-Ethyl Candesartan Cilexetil |

| USP Designation | Candesartan Cilexetil Related Compound F |

| EP Designation | Candesartan Cilexetil Impurity F |

| CAS Number | 914613-36-8 |

| Chemical Name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate |

| Molecular Formula | C₃₅H₃₈N₆O₆ |

| Molecular Weight | 638.71 g/mol |

| Structural Feature | Regioisomer with ethyl group at Tetrazole N-2 position (vs. N-1 in Impurity E) |

Pharmacopeial Status (USP vs. EP)

The control of 2H-2-Ethyl Candesartan is harmonized across major pharmacopeias, though designation codes differ. It is classified as a Specified Impurity , meaning it has an individual acceptance criterion higher than the general identification threshold.

Regulatory Comparison Table

| Parameter | USP (United States Pharmacopeia) | EP (European Pharmacopoeia) |

| Monograph | Candesartan Cilexetil | Candesartan Cilexetil |

| Impurity Code | Related Compound F | Impurity F |

| Acceptance Limit | NMT 0.20% (Typical)* | NMT 0.2% (Specified) |

| Relative Retention (RRT) | ~ 2.0 | ~ 2.0 |

| Detection | UV at 254 nm | UV at 254 nm |

| Critical Separation | Must be resolved from Impurity E (N-1 isomer) and API | Must be resolved from Impurity E and API |

*> Note: Always verify the latest official monograph revisions (e.g., USP <621>, EP 10.4) as limits can be updated based on toxicological assessments.

Mechanism of Formation

The formation of 2H-2-Ethyl Candesartan involves a unique intermolecular alkyl transfer . Unlike impurities formed by external reagents, this impurity often generates via "self-alkylation" where the ethoxy group of one Candesartan Cilexetil molecule acts as the ethyl donor to the tetrazole ring of another.

Mechanistic Pathway

-

Precursor: Trityl-Candesartan Cilexetil (protected form).

-

Deprotection: Removal of the trityl group exposes the free tetrazole ring.

-

Alkylation: Under stress (heat/acid) or during workup, the ethoxy group on the benzimidazole ring (or residual ethylating agents if used) transfers an ethyl group to the tetrazole.

-

Regio-selectivity: The N-2 position is sterically and electronically favored, often forming Impurity F (N-2) in competition with Impurity E (N-1).

Caption: Formation pathway of 2H-2-Ethyl Candesartan via intermolecular ethyl transfer during deprotection or stress conditions.

Analytical Methodology

Accurate quantification requires resolving the N-2 isomer (Impurity F) from the N-1 isomer (Impurity E) and the parent API. The pharmacopeial methods utilize Reverse Phase LC (UPLC or HPLC) with gradient elution.

Recommended Chromatographic Protocol (Based on EP/USP)

This protocol ensures separation of the critical regioisomeric pair.

-

Technique: UHPLC or HPLC

-

Column: C18 Stationary Phase (e.g., Zorbax Eclipse XDB-C18 or Waters BEH Shield RP18), 1.7 µm or 3.5 µm particle size.

-

Mobile Phase A: Phosphate Buffer (pH 3.0) + Acetonitrile (57:43 v/v)[1]

-

Mobile Phase B: Phosphate Buffer (pH 3.0) + Acetonitrile (10:90 v/v)

-

Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC)

-

Column Temp: 25°C

Analytical Workflow Logic

Caption: Analytical logic for identifying 2H-2-Ethyl Candesartan based on Relative Retention Time (RRT).

Critical Resolution Criteria

-

Resolution (Rs): NLT 1.5 between Impurity E (N-1) and Impurity F (N-2) if present together.

-

Tailing Factor: NMT 2.0 for the API peak.

-

System Suitability: Standard solution must show clear separation of specified impurities.

Synthesis & Control Strategy

To mitigate the formation of 2H-2-Ethyl Candesartan in the drug substance:

-

Temperature Control: Maintain low temperatures during the trityl deprotection step. High heat promotes the ethyl transfer from the ethoxy group.

-

Solvent Selection: Avoid solvents that facilitate intermolecular alkylation.

-

pH Monitoring: Strictly control pH during workup; extreme pH can catalyze the tetrazole alkylation.

-

Purification: Recrystallization is effective for removing the N-2 isomer due to solubility differences compared to the parent Cilexetil.

References

-

European Pharmacopoeia (EP) 10.4. Candesartan Cilexetil Monograph (04/2014:2573).

-

United States Pharmacopeia (USP). Candesartan Cilexetil Related Compound F Reference Standard.

-

Subba Rao, D.V., et al. "Identification, synthesis and structural determination of some impurities of candesartan cilexetil." Journal of Pharmaceutical and Biomedical Analysis.

-

Kumar, N.D.A., et al. "A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product." Pharmaceutical Methods.[4][5][6][2][1][3][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil | 1185256-03-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 2H-2-Ethyl Candesartan

Impurity Profiling and Regioisomer Separation in Drug Development[1][2][3]

Executive Summary & Scientific Context

In the development of Angiotensin II Receptor Blockers (ARBs) like Candesartan Cilexetil, the control of alkylated impurities is a critical quality attribute (CQA).[1][2] 2H-2-Ethyl Candesartan (specifically the N-ethyl derivative at the N2 position of the tetrazole ring) represents a significant analytical challenge.[3][1][2]

This impurity typically arises during the synthesis alkylation steps or via degradation where the tetrazole ring—existing in tautomeric equilibrium—reacts with ethylating agents. Because the N1-ethyl and N2-ethyl isomers possess identical molecular weights and similar polarities, standard C18 methods often fail to resolve them adequately.[3][1][2]

This guide details a Regio-Selective HPLC Protocol designed to separate the 2H-2-Ethyl impurity (N2-isomer) from the N1-isomer and the parent Candesartan Cilexetil, ensuring compliance with ICH Q3A/B guidelines.[3][1][2]

Chemical Mechanism & Analytical Challenge

The core challenge lies in the tetrazole tautomerism . The tetrazole ring on the biphenyl moiety can exist as 1H-tetrazole or 2H-tetrazole.[3][1][2] During alkylation (intended or unintended), substitution can occur at either nitrogen.[1][2]

-

Target Drug: Candesartan Cilexetil (Tetrazole usually free or trityl-protected during synthesis).[3][1][2][4]

-

Impurity: 2H-2-Ethyl Candesartan (Ethyl group attached to N2).[3][1][2][5]

-

Interference: 1H-1-Ethyl Candesartan (Ethyl group attached to N1).[3][1][2]

The N2-isomer is generally more lipophilic and thermodynamically stable than the N1-isomer, but their chromatographic selectivity (

Visualization: Impurity Formation Pathway

The following diagram illustrates the tautomeric origin of the regioisomers.

Caption: Formation of N1 and N2 ethyl regioisomers via tetrazole tautomerism during synthesis or degradation.

Detailed Experimental Protocol

3.1 Equipment & Reagents[3][1][6][7]

-

HPLC System: Agilent 1290 Infinity II or Waters Alliance e2695 (must support gradient elution).

-

Detector: PDA/DAD set to 254 nm (max absorption for benzimidazole core) and 210 nm (for trace sensitivity).

-

Column Strategy:

-

Primary:Zorbax SB-C18 (250 x 4.6 mm, 5 µm).[3][1][2][8] The steric protection of the silanes in "Stable Bond" columns allows for lower pH usage, which suppresses tetrazole ionization.[2]

-

Alternative (For difficult isomer resolution):Phenyl-Hexyl phases.[3][1][2][9] The pi-pi interaction offers superior selectivity for the tetrazole regioisomers compared to pure hydrophobicity.[3][2]

-

3.2 Mobile Phase Preparation

The separation relies on suppressing the ionization of the tetrazole/carboxylic moieties to maximize hydrophobic interaction differences between the isomers.

-

Buffer (Mobile Phase A):

-

Dissolve 3.40 g of Monobasic Potassium Phosphate (

) in 1000 mL water.[1][2] -

Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (

).[1][2] -

Why pH 2.5? At this pH, the tetrazole and carboxylic acid groups are protonated, reducing peak tailing and improving resolution between the N1/N2 isomers.[2]

-

-

Organic Modifier (Mobile Phase B):

3.3 Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain theoretical plates. |

| Column Temp | 25°C | Lower temperature maximizes selectivity ( |

| Injection Vol | 20 µL | Higher volume to ensure LOQ detection limits are met. |

| Run Time | 25 Minutes | Sufficient to elute highly retained non-polar impurities. |

3.4 Gradient Program

A shallow gradient is required in the middle of the run to resolve the regioisomers.

| Time (min) | % Buffer (A) | % ACN (B) | Phase Description |

| 0.0 | 60 | 40 | Equilibration |

| 15.0 | 20 | 80 | Linear ramp to elute main drug & isomers |

| 20.0 | 20 | 80 | Isocratic hold to clear late eluters |

| 21.0 | 60 | 40 | Return to initial |

| 25.0 | 60 | 40 | Re-equilibration |

Method Validation & Performance Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every analysis run.[1][2]

4.1 Resolution Check (Critical)

The critical pair is often Candesartan Cilexetil and the 2H-2-Ethyl Impurity (or the N1 vs N2 isomers).[3][1][2]

-

Requirement: Resolution (

) > 1.5 between 2H-2-Ethyl Candesartan and the nearest peak (usually the N1 isomer or the parent drug).[3][1][2] -

Tailing Factor:

< 1.5 for the Candesartan peak.

4.2 Sensitivity (LOD/LOQ)

Based on ICH Q3A, the reporting threshold is typically 0.05%.[1][2]

-

Limit of Detection (LOD): S/N ratio ≥ 3:1 (Approx 0.02 µg/mL).[3][1][2]

-

Limit of Quantitation (LOQ): S/N ratio ≥ 10:1 (Approx 0.05 µg/mL).

4.3 Sample Preparation Protocol

-

Diluent: Acetonitrile:Water (60:40 v/v).[2]

-

Stock Solution: Dissolve 10 mg of Reference Standard (2H-2-Ethyl Candesartan) in 10 mL diluent.

-

Test Solution: Dissolve 25 mg of Candesartan Cilexetil API in 50 mL diluent. Sonication for 10 mins is required to ensure complete solubility of the ester.

Troubleshooting & Optimization

-

Issue: Co-elution of N1 and N2 ethyl isomers.

-

Issue: Peak Tailing.

-

Fix: Ensure the buffer pH is strictly ≤ 3.[8]0. Above pH 4, the tetrazole deprotonates, causing secondary interactions with residual silanols.

-

References

-

European Pharmacopoeia (Ph. Eur.) 11.0 . Candesartan Cilexetil Monograph 2573. (2023).[1][2] Detailed impurity profiling standards including Impurity D (N2-ethyl isomer).[3][1][2] [Link][3][1][2]

-

Subba Rao, D.V., et al. "Separation and determination of Candesartan Cilexetil and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2005. (Foundational work on isomer separation). [Link]

-

PubChem Compound Summary . "2H-2-Ethyl Candesartan Cilexetil (Impurity Structure Verification)". [Link][3][1][2]

Sources

- 1. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate | C35H38N6O6 | CID 58852610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edqm.eu [edqm.eu]

- 3. ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | C26H24N6O3 | CID 9869241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. Separation of Candesartan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: High-Throughput Quantification and Structural Elucidation of 2H-2-Ethyl Candesartan using LC-MS/MS

Introduction

Candesartan cilexetil is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, candesartan.[3][4][5] The manufacturing and stability testing of pharmaceuticals require the identification and quantification of potential impurities and related substances. One such compound is 2H-2-Ethyl Candesartan Cilexetil, an impurity of Candesartan cilexetil.[6][7] Understanding the mass spectrometric behavior of this and other related compounds is crucial for developing robust bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

This application note provides a detailed protocol and theoretical framework for the analysis of 2H-2-Ethyl Candesartan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the predicted fragmentation pattern of this molecule, offering a scientifically grounded basis for method development. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative bioanalysis as it effectively corrects for matrix effects and variations in sample processing and instrument response.[8][9]

Scientific Principles: The Power of LC-MS/MS in Bioanalysis

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[10][11] The liquid chromatography (LC) component separates the analyte of interest from other compounds in a complex biological matrix. The tandem mass spectrometry (MS/MS) component provides two layers of mass filtering. The first mass analyzer (Q1) selects the protonated or deprotonated molecule of interest (the precursor ion). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are separated and detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification of the target analyte.

Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like candesartan and its derivatives.[12] It allows for the gentle transfer of ions from the liquid phase to the gas phase, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Collision-Induced Dissociation (CID) and Fragmentation Patterns

In the collision cell of a tandem mass spectrometer, the precursor ions are accelerated and collided with an inert gas, leading to fragmentation. The way a molecule breaks apart is not random; it is governed by the principles of chemical stability. The most labile bonds will break preferentially, and the resulting fragment ions will be those that are most stable. By understanding the structure of 2H-2-Ethyl Candesartan, we can predict its fragmentation pattern.

Predicted Fragmentation Pathway of 2H-2-Ethyl Candesartan

The structure of 2H-2-Ethyl Candesartan Cilexetil indicates an ethyl group attached to the tetrazole ring of the candesartan molecule.[6][7] This modification will influence the fragmentation pattern compared to candesartan. The molecular weight of 2H-2-Ethyl Candesartan Cilexetil is 638.71 g/mol .[7]

Under positive ion ESI, the molecule is expected to readily protonate. The most likely sites for fragmentation in collision-induced dissociation (CID) are the ester and ether linkages, as these are generally the most labile bonds in the structure.

A primary fragmentation event is the cleavage of the cilexetil group, a common observation for this class of prodrugs.[2] This would result in the formation of the 2H-2-Ethyl Candesartan active form. Further fragmentation of this ion would then occur. The ethyl group on the tetrazole ring is also a potential site for fragmentation.

Based on these principles, the following fragmentation pathways are proposed:

-

Positive Ion Mode ([M+H]⁺):

-

Precursor Ion: m/z 639.7 (for 2H-2-Ethyl Candesartan Cilexetil)

-

Major Product Ions:

-

Loss of the cilexetil group to form the protonated 2H-2-Ethyl Candesartan (m/z ~469.5).

-

Cleavage at the ether linkage of the ethoxy group on the benzimidazole ring.

-

Fragmentation of the ethyl group on the tetrazole ring.

-

-

-

Negative Ion Mode ([M-H]⁻):

-

Precursor Ion: m/z 439.0 (for Candesartan, after in-source fragmentation or analysis of the active metabolite)

-

Major Product Ions:

-

A characteristic fragment for candesartan is observed around m/z 309.1, resulting from the loss of the tetrazole-biphenyl moiety.[13] A similar fragmentation is expected for the ethylated analog.

-

-

Experimental Protocol: A Self-Validating System

This protocol is designed to be a starting point for method development and validation. Each step includes justifications to ensure a robust and reliable analytical method.

Materials and Reagents

-

2H-2-Ethyl Candesartan reference standard

-

Deuterated internal standard (e.g., Candesartan-d4, commercially available)[8]

-

HPLC-grade methanol, acetonitrile, and water

-

Analytical grade formic acid and ammonium acetate

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.[10]

-

To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte and internal standard, free from interference from matrix components.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like Candesartan. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for column re-equilibration. | A gradient elution allows for efficient separation of compounds with different polarities and a shorter run time. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

Mass Spectrometry (MS) Conditions

The MS parameters should be optimized to achieve the best sensitivity and specificity for the target analyte.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Candesartan and its analogs readily form protonated molecules. |

| Precursor Ion (Q1) | To be determined by infusion of the reference standard. Expected around m/z 639.7 for the prodrug or m/z 469.5 for the active form. | This is the mass-to-charge ratio of the protonated molecule. |

| Product Ions (Q3) | To be determined by CID of the precursor ion. | These are the characteristic fragments of the analyte. |

| MRM Transitions | At least two transitions should be monitored for confident identification and quantification. | One transition for quantification (quantifier) and one for confirmation (qualifier). |

| Collision Energy | To be optimized for each transition. | The voltage applied in the collision cell to induce fragmentation. |

| Dwell Time | 100-200 ms | The time spent acquiring data for each MRM transition. |

Data Presentation and Visualization

Table 1: Proposed MRM Transitions for 2H-2-Ethyl Candesartan

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 2H-2-Ethyl Candesartan | ~469.5 | To be determined | To be optimized | Quantifier |

| 2H-2-Ethyl Candesartan | ~469.5 | To be determined | To be optimized | Qualifier |

| Candesartan-d4 (IS) | ~444.2 | To be determined | To be optimized | Internal Standard |

Diagram 1: LC-MS/MS Workflow for Bioanalysis

Caption: Predicted major fragmentation pathways for protonated 2H-2-Ethyl Candesartan.

Conclusion

This application note provides a comprehensive guide for the development of a robust and sensitive LC-MS/MS method for the quantification of 2H-2-Ethyl Candesartan. By understanding the underlying scientific principles of chromatography and mass spectrometry, and by employing a systematic approach to method development, researchers can confidently establish a self-validating analytical protocol. The predicted fragmentation patterns serve as a strong foundation for identifying the optimal MRM transitions, ensuring the high selectivity and accuracy required in regulated bioanalysis and pharmaceutical quality control.

References

- Jain, P. S., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 133-138.

-

Bonthu, M. G., et al. (2018). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]

-

Drugs.com. (2023). Candesartan. Retrieved from [Link]

- Patel, J., et al. (2023). A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. World Journal of Pharmaceutical Research, 12(12), 646-666.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Candesartan cilexetil. Retrieved from [Link]

-

Kim, J. H., et al. (2020). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 50(2), 169-176. Retrieved from [Link]

-

PubChem. (n.d.). Candesartan. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Thakker, N., et al. (2022). Development and Validation of Bioanalytical Method for Simultaneous Estimation of Olmesartan medoximil and Metoprolol succinate by UHPLC-MS/MS in human plasma. Research Journal of Pharmacy and Technology, 15(8), 3463-3469.

- Guo, M., et al. (2009). Electrospray-ionization Mass Spectrometry Study of Cyclodextrin Complexes With A007 Prodrugs. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 311-318.

-

PubChem. (n.d.). 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Candesartan. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Candesartan. Retrieved from [Link]

-

ResearchGate. (n.d.). Candesartan cilexetil analysis using spectrophotometry. Retrieved from [Link]

- Patel, B. H., et al. (2016). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN HUMAN PL. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 414-423.

-

American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]